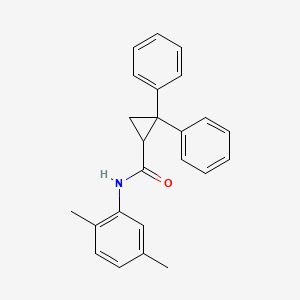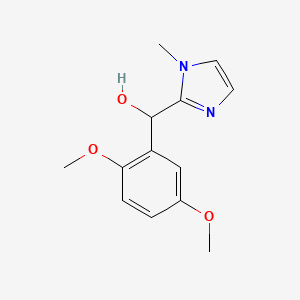
2-hydroxy-N-(3-methylphenyl)-2-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-hydroxy-N-(3-methylphenyl)-2-phenylacetamide, also known as MPHPA, is a chemical compound that has been widely studied in the field of medicinal chemistry. It is a non-steroidal anti-inflammatory drug (NSAID) that exhibits analgesic and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of 2-hydroxy-N-(3-methylphenyl)-2-phenylacetamide is not fully understood. It is believed to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and pain perception. By inhibiting COX activity, this compound reduces the production of prostaglandins, leading to a decrease in inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to reduce the levels of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. It also reduces the expression of COX-2, an enzyme involved in the inflammatory response. In addition, this compound has been found to decrease the levels of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
2-hydroxy-N-(3-methylphenyl)-2-phenylacetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It exhibits potent anti-inflammatory and analgesic effects, making it a useful tool for studying the inflammatory response and pain perception. However, this compound has some limitations. It is not selective for COX-2 inhibition, which can lead to unwanted side effects. It also has poor solubility in aqueous solutions, which can limit its use in certain experimental setups.
Orientations Futures
There are several future directions for 2-hydroxy-N-(3-methylphenyl)-2-phenylacetamide research. One area of interest is the development of more selective COX-2 inhibitors that do not exhibit the side effects associated with non-selective COX inhibitors. Another area of interest is the investigation of this compound as a chemopreventive agent in cancer research. Additionally, the use of this compound in combination with other drugs for the treatment of pain and inflammation warrants further investigation. Finally, the development of novel synthesis methods for this compound that increase yield and purity could lead to more efficient and cost-effective production of the compound.
Méthodes De Synthèse
The synthesis of 2-hydroxy-N-(3-methylphenyl)-2-phenylacetamide involves the reaction of 3-methylbenzoyl chloride with phenylacetic acid in the presence of a base catalyst. The resulting product is then treated with hydroxylamine hydrochloride to yield this compound. The synthesis method has been optimized to increase the yield and purity of the product.
Applications De Recherche Scientifique
2-hydroxy-N-(3-methylphenyl)-2-phenylacetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit analgesic and anti-inflammatory effects in animal models of pain and inflammation. It has also been investigated for its potential as a chemopreventive agent in cancer research. This compound has been found to inhibit the growth of cancer cells and induce apoptosis.
Propriétés
IUPAC Name |
2-hydroxy-N-(3-methylphenyl)-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-11-6-5-9-13(10-11)16-15(18)14(17)12-7-3-2-4-8-12/h2-10,14,17H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDQLRKCTZXGNPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-({[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B5136006.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-methoxy-4-[(1-methyl-4-piperidinyl)oxy]benzamide](/img/structure/B5136008.png)
![4-[allyl(methylsulfonyl)amino]-N-(5-chloro-2-methoxyphenyl)benzamide](/img/structure/B5136015.png)
![N-[1-(1-adamantyl)-2-(hexylamino)-2-oxoethyl]benzamide](/img/structure/B5136023.png)
![5-[6-(4-benzyl-1-piperidinyl)-3-pyridazinyl]-2-methylbenzenesulfonamide](/img/structure/B5136038.png)
![ethyl 2-{[3-(3,4-dimethoxyphenyl)acryloyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5136042.png)
![N-(3-cyclopentylpropyl)-3-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5136045.png)

![6-(4-chlorophenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5136067.png)
![N-(1-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B5136093.png)
![N-[2-(tert-butylthio)ethyl]-3-(phenylthio)propanamide](/img/structure/B5136096.png)
![4-{[1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinyl]carbonyl}-1,4-diazepane-1-carbaldehyde](/img/structure/B5136106.png)
![4-{[(1-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}-2-naphthyl)oxy]methyl}benzoic acid](/img/structure/B5136112.png)

